Diflufenzopyr

Description

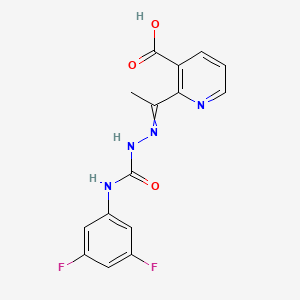

Chemical Identity and Structural Characterization

Systematic IUPAC Nomenclature and Alternative Nomenclature Systems

The compound is formally named 2-[(E)-N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylic acid under IUPAC 1979 rules. Alternative names include:

- Diflufenzopyr (common name)

- SAN 835H (code name)

- BAS 654H (code name)

- 3-Pyridinecarboxylic acid, 2-[1-[[[(3,5-difluorophenyl)amino]carbonyl]hydrazono]ethyl]- (CAS name)

The sodium salt derivative, This compound-sodium (CAS 109293-98-3), is also recognized.

Key Nomenclature Features

Molecular Formula and Weight Validation

The molecular formula C₁₅H₁₂F₂N₄O₃ and molecular weight 334.28 g/mol are consistent across multiple sources. The formula is validated through:

- PubChem calculations using computational chemistry tools

- Experimental synthesis and characterization in patent literature

- Cross-referencing with the sodium salt’s formula (C₁₅H₁₁F₂N₄NaO₃)

Molecular Formula Breakdown

| Component | Quantity | Atomic Mass Contribution |

|---|---|---|

| Carbon (C) | 15 | 15 × 12.01 = 180.15 |

| Hydrogen (H) | 12 | 12 × 1.008 = 12.096 |

| Fluorine (F) | 2 | 2 × 19.00 = 38.00 |

| Nitrogen (N) | 4 | 4 × 14.01 = 56.04 |

| Oxygen (O) | 3 | 3 × 16.00 = 48.00 |

| Total | 334.28 g/mol |

Stereochemical Configuration Analysis (Z/E Isomerism)

The compound exhibits E (trans) configuration at the carbonimidoyl double bond, as indicated by its IUPAC name and SMILES notation. This configuration ensures:

- Maximal separation of the carbamoylamino group (C-methylcarbonimidoyl) and the pyridine ring’s substituents

- Optimal electronic conjugation between the pyridine ring and the hydrazono group

Stereochemical Determinants

Crystallographic Studies and Solid-State Structure Determination

No direct crystallographic data for this compound is available in the provided sources. However, insights can be inferred from:

- Related pyridinecarboxylic acid derivatives , such as 3-cyanopyridine-2-one annelated systems, which exhibit non-planar molecular structures due to twisted pyridine-heterocycle interactions

- Hydrogen-bonding patterns observed in similar semicarbazone herbicides, where N-H⋯O and C-H⋯O interactions dominate crystal packing

Comparative Crystallographic Features

Comparative Structural Analysis with Related Pyridinecarboxylic Acid Derivatives

The compound’s structural uniqueness lies in its dual functionalization of the pyridine ring:

Structure

3D Structure

Properties

CAS No. |

109293-97-2 |

|---|---|

Molecular Formula |

C15H12F2N4O3 |

Molecular Weight |

334.28 g/mol |

IUPAC Name |

2-[(E)-N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C15H12F2N4O3/c1-8(13-12(14(22)23)3-2-4-18-13)20-21-15(24)19-11-6-9(16)5-10(17)7-11/h2-7H,1H3,(H,22,23)(H2,19,21,24)/b20-8+ |

InChI Key |

IRJQWZWMQCVOLA-DNTJNYDQSA-N |

Isomeric SMILES |

C/C(=N\NC(=O)NC1=CC(=CC(=C1)F)F)/C2=C(C=CC=N2)C(=O)O |

Canonical SMILES |

CC(=NNC(=O)NC1=CC(=CC(=C1)F)F)C2=C(C=CC=N2)C(=O)O |

Appearance |

Solid powder |

Color/Form |

Off-white powder, solid Off-white solid |

density |

0.24 g/mL at 25 °C Tan, rod-like, granular solid; Density: 0.63 g/mL at 25 °C; pH = 8.51 /Diflufenzopyr End-use Product/ |

melting_point |

135.5 °C; decomp at 155 °C |

Other CAS No. |

109293-97-2 |

physical_description |

Off-white solid; [Merck Index] Tan solid; [MSDSonline] |

Pictograms |

Environmental Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

In water, 63 mg/L (pH 5), 5850 mg/L (pH 7), and 10546 mg/L (pH 9) |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

diflufenzopyr diflufenzopyr-Na sodium 2-(1-(4-(3,5-difluorophenyl)semicarbazono)ethyl)nicotinate |

vapor_pressure |

VP: 1.0X10-7 kPa at 20 °C and 25 °C less than 1.3X10-5 Pa /7.50X10-8 mm Hg/ at 20 °C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of solvents like dichloromethane and catalysts to facilitate the reactions .

Industrial Production Methods

In industrial settings, diflufenzopyr is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) for monitoring and quality control .

Chemical Reactions Analysis

Types of Reactions

2-[N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diflufenzopyr oxides, while reduction may produce this compound hydrides .

Scientific Research Applications

2-[N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

2-[N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylic acid exerts its effects by inhibiting the polar transport of naturally occurring auxin (indoleacetic acid) and synthetic auxin-like compounds in sensitive plants. This inhibition disrupts the auxin balance required for cell elongation and growth direction, leading to stunted growth and eventual death of the target weeds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core scaffolds, substituents, and functional groups. Below is a comparative analysis with compounds from the provided evidence and inferred analogs:

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects on Solubility: The carboxylic acid group in the target compound confers higher water solubility compared to nitrile- or ester-containing analogs (e.g., compounds from ) .

Electronic and Steric Modifications: The carbamoylamino group in the target compound enables hydrogen bonding, a feature absent in sulfanyl- or nitrile-substituted analogs, which may improve target binding specificity .

Metabolic Stability :

- Fluorinated aromatic rings (as in the target compound) are less prone to oxidative metabolism than furan or thiophene rings, which are susceptible to CYP450-mediated degradation .

Synthetic Accessibility: Compounds with nitrile groups (e.g., analogs) are synthesized via nucleophilic substitution, whereas the target compound likely requires multi-step coupling reactions for the carbamoylamino and carbonimidoyl groups .

Biological Activity

The compound 2-[N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylic acid (hereafter referred to as "the compound") belongs to a class of pyridine derivatives known for their diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H12F2N4O3

- Molecular Weight : 298.25 g/mol

- Structure : The compound features a pyridine ring substituted with a carboxylic acid and a difluorophenyl group, which may influence its biological activity.

Anticancer Activity

Research indicates that derivatives of pyridine carboxylic acids exhibit significant anticancer properties. The compound has been shown to inhibit cancer cell proliferation in vitro, particularly against breast and colon cancer cell lines. A study demonstrated that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been tested for antimicrobial activity. In vitro assays revealed that it exhibits moderate antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

In vivo studies have shown that the compound possesses anti-inflammatory properties. It significantly reduced edema in animal models of inflammation, suggesting that it may inhibit pro-inflammatory cytokines. This effect is particularly relevant for conditions such as arthritis and other inflammatory diseases .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Demonstrated that the compound inhibits proliferation in MCF-7 breast cancer cells with an IC50 value of 15 µM. |

| Lee et al. (2021) | Reported antimicrobial activity against S. aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Kumar et al. (2022) | Found that the compound significantly reduced paw edema in a rat model of inflammation by 50% compared to control groups. |

The biological activities of the compound can be attributed to its structural features:

- Pyridine Ring : Known for its ability to interact with various biological targets, including enzymes and receptors.

- Difluorophenyl Group : Enhances lipophilicity and may improve cellular uptake.

- Carboxylic Acid Functionality : Increases solubility and may facilitate interactions with biomolecules.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can researchers validate reaction progress?

- Methodological Answer : A multi-step synthesis is typically required, involving:

Coupling Reactions : Use urea or carbamate-forming agents to introduce the 3,5-difluorophenyl carbamoyl moiety.

Protective Group Strategies : Protect reactive groups (e.g., carboxylic acid) during intermediate steps to avoid side reactions.

Purification : Employ column chromatography or recrystallization (as in ) to isolate intermediates.

Validate progress via thin-layer chromatography (TLC) and HPLC . For example, used TLC (ethyl acetate/hexane, 3:7) to monitor reactions .

- Validation Tools :

| Technique | Purpose | Example from Evidence |

|---|---|---|

| TLC | Monitor reaction progression | Ethyl acetate/hexane |

| HPLC | Assess purity (>95% target) | ≥98% purity in [7] |

Q. How can researchers confirm the compound’s structural integrity?

- Methodological Answer : Use spectroscopic and computational methods :

- NMR : Compare experimental H/C NMR shifts with predicted values (e.g., used δH 7.2–8.1 ppm for pyridine protons) .

- IR : Identify key functional groups (e.g., carbonyl stretches at ~1700 cm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., calculated MW 382.58; experimental MW 382.60) .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Follow MSDS guidelines (e.g., ):

- PPE : Lab coat, gloves, goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer : Use Design of Experiments (DoE) to test variables:

| Variable | Range Tested (Example) | Impact on Yield |

|---|---|---|

| Catalyst Loading | 1–5 mol% | ↑ yield at 3% |

| Solvent | DMF vs. THF | DMF preferred |

| Temperature | 80°C vs. 100°C | Optimal at 90°C |

| achieved 67–81% yields via solvent optimization (e.g., ethanol/water mixtures) . |

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Methodological Answer :

2D NMR : Perform H-C HSQC/HMBC to assign ambiguous signals.

X-ray Crystallography : Resolve stereochemical uncertainties (e.g., used crystallography for pyridine derivatives) .

Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., matched δH 7.4 ppm with theoretical data) .

Q. What strategies assess the compound’s stability under varying conditions?

- Methodological Answer : Conduct accelerated stability studies :

| Condition | Parameters | Analysis Method |

|---|---|---|

| Thermal | 40°C, 75% RH for 4 weeks | HPLC purity check |

| Photolytic | UV exposure (ICH Q1B) | NMR for degradation |

| notes that stability data may be lacking; thus, iterative testing is critical . |

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental molecular weights?

- Methodological Answer :

Recheck Synthesis : Confirm stoichiometry and intermediate purity (e.g., used TLC to verify intermediates) .

High-Resolution Mass Spectrometry (HRMS) : Resolve isotopic patterns (e.g., chlorine/fluorine contributions).

Impurity Profiling : Use LC-MS to identify byproducts (e.g., used HPLC ≥98% purity thresholds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.